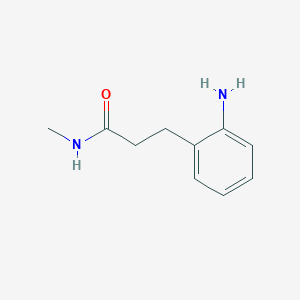
3-(2-Aminophenyl)-N-methylpropanamid
Übersicht
Beschreibung
3-(2-Aminophenyl)-N-methylpropanamide is an organic compound with the molecular formula C₁₂H₁₄N₂O. It is a derivative of phenylalanine and contains an amine group attached to the benzene ring, making it an important compound in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-(2-Aminophenyl)-N-methylpropanamide typically begins with 2-aminophenylacetic acid and methylamine.
Reaction Conditions: The reaction involves the amidation of 2-aminophenylacetic acid with methylamine under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol at a temperature of 50-70°C.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts to speed up the reaction and improve efficiency.
Types of Reactions:
Oxidation: 3-(2-Aminophenyl)-N-methylpropanamide can undergo oxidation to form various oxidized products, such as nitro derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, resulting in the formation of 3-(2-aminophenyl)-N-methylpropanamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and various alkyl halides are employed.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: 3-(2-aminophenyl)-N-methylpropanamine.
Substitution: Various substituted amides and amines.
Wissenschaftliche Forschungsanwendungen
3-(2-Aminophenyl)-N-methylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
Target of Action
The primary target of 3-(2-aminophenyl)-N-methylpropanamide is the Folate Receptor Alpha (FolRa) . This receptor is a cell-surface protein that is overexpressed in various types of cancers, including ovarian and endometrial cancer . The overexpression of FolRa in cancer cells and its restricted expression in normal tissues make it a promising target for cancer therapy .
Mode of Action
3-(2-aminophenyl)-N-methylpropanamide interacts with its target through a mechanism involving a tubulin-targeting 3-aminophenyl hemiasterlin warhead, SC209 . This compound is conjugated to a cleavable valine citrulline p-aminobenzyl carbamate linker functionalized with dibenzocyclooctyne (DBCO) . The rapid and selective reaction of DBCO on SC239 and pAMF residues in SP8166 results in a well-defined, homogeneous ADC with a drug-antibody ratio (DAR) of 4 .
Biochemical Pathways
The compound affects the tubulin biochemistry within the cell . Tubulin is a critical protein for the formation of the cell’s cytoskeleton. By targeting tubulin, 3-(2-aminophenyl)-N-methylpropanamide disrupts the cell’s structure and division process .
Result of Action
The molecular and cellular effects of 3-(2-aminophenyl)-N-methylpropanamide’s action include disruption of the cell’s structure and division process . This disruption can lead to cell death, particularly in cancer cells that overexpress the Folate Receptor Alpha .
Vergleich Mit ähnlichen Verbindungen
3-(2-Aminophenyl)-N-methylpropanamide is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 3-(2-aminophenyl)acetic acid, 3-(2-aminophenyl)-2-propyn-1-ol, and (2E)-3-(2-aminophenyl)acrylaldehyde.
Uniqueness: Unlike these compounds, 3-(2-Aminophenyl)-N-methylpropanamide contains a methyl group on the nitrogen atom, which can influence its chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
3-(2-aminophenyl)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-10(13)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGFVJFXFLKIKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651606 | |
| Record name | 3-(2-Aminophenyl)-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018506-37-0 | |
| Record name | 3-(2-Aminophenyl)-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


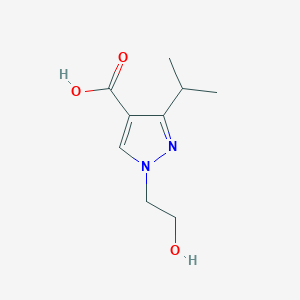
![4-[(2-Hydroxyethyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B1518773.png)
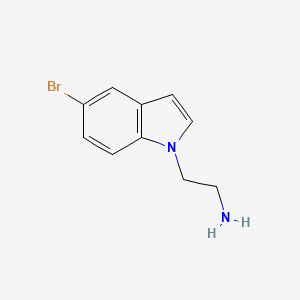
![4-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B1518778.png)
![N-{3-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide](/img/structure/B1518779.png)

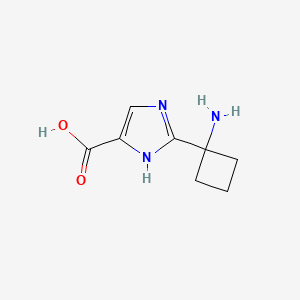
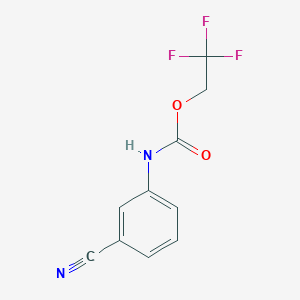
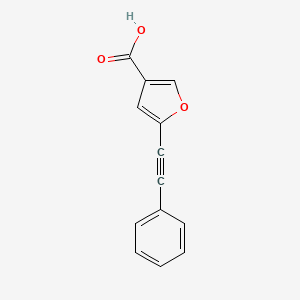
![1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1518785.png)
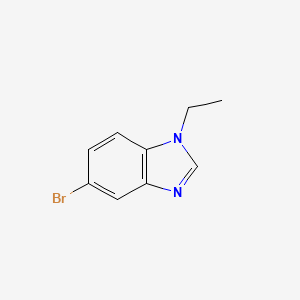


![2-chloro-1-[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one](/img/structure/B1518789.png)
